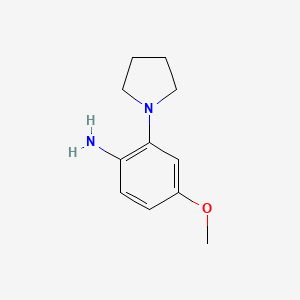

4-Methoxy-2-(pyrrolidin-1-yl)aniline

Beschreibung

4-Methoxy-2-(pyrrolidin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group at the para position and a pyrrolidin-1-yl group at the ortho position of the aromatic ring. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The compound’s structure combines electron-donating (methoxy) and aliphatic amine (pyrrolidine) moieties, which influence its physicochemical properties, such as solubility, basicity, and reactivity. Such methods likely apply to the target compound, given structural similarities.

The pyrrolidine ring, a five-membered secondary amine, contributes to conformational flexibility and moderate basicity, making it a common scaffold in medicinal chemistry. Substituted anilines like this are often intermediates in synthesizing bioactive molecules, including calcium channel inhibitors (as seen in structurally related compounds) .

Eigenschaften

Molekularformel |

C11H16N2O |

|---|---|

Molekulargewicht |

192.26 g/mol |

IUPAC-Name |

4-methoxy-2-pyrrolidin-1-ylaniline |

InChI |

InChI=1S/C11H16N2O/c1-14-9-4-5-10(12)11(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |

InChI-Schlüssel |

NZQRAYAACHVTOH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)N)N2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

-

Aromatische nucleophile Substitution: : Eine gängige Methode beinhaltet die nucleophile Substitution eines 4-Methoxy-2-Nitroanilin-Precursors mit Pyrrolidin. Die Reaktion findet typischerweise in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen statt.

-

Reduktive Aminierung: : Ein weiterer Ansatz ist die reduktive Aminierung von 4-Methoxy-2-Nitrobenzaldehyd mit Pyrrolidin. Diese Methode verwendet Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.

Industrielle Produktionsverfahren

Die industrielle Produktion skaliert diese Labormethoden häufig hoch und optimiert die Reaktionsbedingungen für höhere Ausbeuten und Reinheit. Durchflussreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um eine gleichbleibende Produktionsqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation: : 4-Methoxy-2-(Pyrrolidin-1-yl)anilin kann Oxidationsreaktionen eingehen, wobei typischerweise Chinonderivate gebildet werden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

-

Reduktion: : Die Verbindung kann zu verschiedenen Aminerivaten reduziert werden. Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung werden häufig verwendet.

-

Substitution: : Es kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wie z. B. Nitrierung oder Sulfonierung, um zusätzliche funktionelle Gruppen an den aromatischen Ring einzuführen.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässriger Lösung, Wasserstoffperoxid in Essigsäure.

Reduktion: Lithiumaluminiumhydrid in Ether, Wasserstoffgas mit Palladium auf Kohlenstoff.

Substitution: Salpetersäure zur Nitrierung, Schwefelsäure zur Sulfonierung.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Verschiedene Aminerivate.

Substitution: Nitro- oder Sulfonsäurederivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-methoxy-2-(pyrrolidin-1-yl)aniline exhibit promising anticancer properties. For instance, a study on related aminopyrimidine derivatives demonstrated their effectiveness as inhibitors of protein kinases associated with cancer progression. These compounds modulate the activity of epidermal growth factor receptor (EGFR) mutants, which are critical in various cancers .

Neuropharmacological Applications

The compound has been investigated for its potential in treating neurological disorders. Case studies have highlighted its role in modifying receptor binding affinities, suggesting that structural modifications can enhance pharmacological profiles relevant to neuropharmacology. The flexibility provided by the pyrrolidine ring may facilitate interactions with neurotransmitter receptors, making it a candidate for further exploration in neurotherapeutics.

Enzyme Interaction Studies

4-Methoxy-2-(pyrrolidin-1-yl)aniline has been utilized as a probe in biochemical assays to study enzyme interactions. Its ability to serve as an intermediate in synthesizing more complex organic molecules allows researchers to explore its role in enzyme kinetics and inhibition mechanisms.

Antimicrobial Properties

Recent screenings have shown that pyrrolidine derivatives possess antimicrobial activity against resistant bacterial strains. The minimum inhibitory concentration (MIC) values obtained from these studies indicate that compounds similar to 4-methoxy-2-(pyrrolidin-1-yl)aniline could be effective against various pathogens, highlighting its potential use in developing new antimicrobial agents.

Material Science

Dyes and Pigments Production

The compound's chemical structure allows it to be utilized in synthesizing dyes and pigments. Its methoxy group enhances lipophilicity, which is beneficial for applications in textile and paint industries. The synthesis of azo dyes using intermediates like 4-methoxy-2-(pyrrolidin-1-yl)aniline has been documented, showcasing its utility in industrial applications.

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Neuropharmacological Exploration | Structure-activity relationship | Modifications to the pyrrolidine ring significantly affect receptor binding affinity and functional activity. |

| Antimicrobial Screening | Efficacy against resistant strains | Certain derivatives showed promising MIC values indicating effective antibacterial properties. |

| Synthesis of Dyes | Industrial application | Utilization of the compound as an intermediate for producing azo dyes used in textiles. |

Wirkmechanismus

The mechanism by which 4-Methoxy-2-(pyrrolidin-1-yl)aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substitution at the Aromatic Ring

- 4-Fluoro-2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline () Molecular Formula: C₁₂H₁₇FN₂O Molecular Weight: 224.27 g/mol Key Differences: Replaces the methoxy group with a fluorine atom (electron-withdrawing) and modifies the pyrrolidine ring with a methoxymethyl group.

- 4-Methoxy-2-(quinolin-3-yl)aniline (69n) () Molecular Formula: C₁₆H₁₄N₂O Molecular Weight: 250.30 g/mol Key Differences: Substitutes pyrrolidine with a quinoline moiety, introducing aromaticity and planar rigidity. Quinoline’s extended π-system may enhance binding to biological targets (e.g., DNA or enzymes) but could reduce solubility in aqueous media .

Variations in the Amine Substituent

- 2-Phenoxy-N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)aniline (32b) () Molecular Formula: C₂₆H₃₁N₃O₂ Molecular Weight: 417.55 g/mol Key Differences: Incorporates a phenoxy group and a pyrrolidine-linked propoxy chain. The extended alkyl chain increases hydrophobicity and flexibility, which may enhance blood-brain barrier penetration. This compound demonstrated inhibitory activity against N-type calcium channels, suggesting that the target compound’s pyrrolidine group could similarly contribute to bioactivity .

- 4-methoxy-N-[(pyridin-2-yl)methyl]aniline () Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol Key Differences: Replaces pyrrolidine with a pyridinylmethyl group.

Ring Size and Heteroatom Effects

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Molecular Formula: C₁₀H₁₆N₄ Molecular Weight: 192.27 g/mol Key Differences: Features a six-membered piperidine ring instead of pyrrolidine.

Table 1: Comparative Overview of Key Compounds

Research Findings and Implications

- Conversely, electron-donating groups (e.g., methoxy in the target compound) enhance reactivity toward electrophiles .

- Biological Activity : Pyrrolidine-containing analogs (e.g., 32b in ) exhibit calcium channel inhibition, suggesting that the target compound’s aliphatic amine could serve as a pharmacophore in neuroactive drug design .

- Solubility and Druglikeness: Bulky substituents (e.g., quinoline in ) may reduce aqueous solubility, whereas smaller groups like pyrrolidine balance lipophilicity and solubility, adhering to druglikeness criteria .

Biologische Aktivität

4-Methoxy-2-(pyrrolidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

4-Methoxy-2-(pyrrolidin-1-yl)aniline, also known by its IUPAC name, has the following chemical structure:

- Molecular Formula: C11H16N2O

- CAS Number: 143525-62-6

- Molecular Weight: 192.26 g/mol

The compound features a methoxy group and a pyrrolidine ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including 4-Methoxy-2-(pyrrolidin-1-yl)aniline, exhibit notable antimicrobial properties. A study highlighted that various pyrrolidine derivatives demonstrated significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 4-Methoxy-2-(pyrrolidin-1-yl)aniline | Antibacterial | <125 |

| 2,6-dipiperidino-1,4-dibromobenzene | Antifungal | <1 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to 4-Methoxy-2-(pyrrolidin-1-yl)aniline have been tested against various cancer types, indicating that they may inhibit tumor growth through mechanisms such as:

- Inhibition of Cell Proliferation: The compound may interfere with key signaling pathways involved in cell division.

- Induction of Apoptosis: Studies have reported increased apoptosis in cancer cells treated with pyrrolidine derivatives.

- Targeting Specific Proteins: Some derivatives have shown the ability to inhibit proteins associated with cancer progression .

The biological activity of 4-Methoxy-2-(pyrrolidin-1-yl)aniline can be attributed to several mechanisms:

1. Inhibition of Nucleic Acid Synthesis

Alkaloids similar to this compound have been shown to disrupt nucleic acid synthesis in bacterial cells. This interference can prevent replication and transcription processes essential for bacterial survival.

2. Membrane Disruption

The lipophilic nature of the compound allows it to penetrate bacterial membranes, leading to increased permeability and subsequent cell lysis.

3. Modulation of Enzymatic Activity

Research indicates that some derivatives can inhibit enzymes critical for cancer cell survival and proliferation, thus enhancing their anticancer potential .

Study on Antimicrobial Efficacy

In a comparative study, various pyrrolidine derivatives were evaluated for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that 4-Methoxy-2-(pyrrolidin-1-yl)aniline exhibited promising activity with an MIC value lower than many tested compounds, highlighting its potential as an effective antimicrobial agent.

Investigation into Anticancer Properties

A recent investigation into the anticancer effects of piperidine derivatives revealed that 4-Methoxy-2-(pyrrolidin-1-yl)aniline induced significant cytotoxicity in human breast cancer cells. The study suggested that the compound activates apoptotic pathways, leading to decreased cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.